Methyl[1-(pyridin-4-yl)propyl]amine
Description
Methyl[1-(pyridin-4-yl)propyl]amine is a secondary amine featuring a pyridin-4-yl group attached to the first carbon of a propyl chain and a methyl group bound to the nitrogen atom. Its molecular formula is C9H14N2 (calculated based on structural analysis). The pyridine ring introduces aromaticity and basicity, while the propyl chain and methyl substituent influence steric and electronic properties. Though direct data on its synthesis or physical properties are absent in the provided evidence, structurally related compounds (e.g., hydrochlorides or derivatives with alternative aromatic systems) suggest it is likely a solid at room temperature with moderate solubility in polar solvents due to the amine functionality .
Properties
IUPAC Name |
N-methyl-1-pyridin-4-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-3-9(10-2)8-4-6-11-7-5-8/h4-7,9-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFCJGPTBIGJGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NC=C1)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[1-(pyridin-4-yl)propyl]amine typically involves the reaction of pyridine derivatives with appropriate alkylating agents. One common method is the alkylation of 4-pyridylmethylamine with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridine Ring
The pyridine ring undergoes electrophilic substitution under controlled conditions:
Table 2: Halogenation Reactions
| Reaction Type | Reagents | Position | Product | Conditions |
|---|---|---|---|---|
| Bromination | Br₂, FeCl₃ | C-3 | 3-Bromo-pyridin-4-yl derivative | 0°C, 2 hr |
| Chlorination | Cl₂, AlCl₃ | C-2 | 2-Chloro-pyridin-4-yl derivative | RT, 1 hr |
Halogenation occurs preferentially at the C-2 or C-3 positions depending on the Lewis acid catalyst .
Oxidation and Reduction Pathways
The amine group and pyridine ring participate in redox reactions:
Table 3: Oxidation/Redution Products
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Amine Oxidation | H₂O₂, Cu(I) | N-Oxide derivative | Bioactive intermediates |
| Pyridine Reduction | H₂, Pd/C | Piperidine analog | CNS drug scaffolds |
N-Oxide formation enhances solubility, while piperidine derivatives show improved bioavailability in pharmacokinetic studies .
Acid-Base Reactions
The amine reacts with acids to form stable salts:
Table 4: Salt Formation
| Acid | Molar Ratio | Product Solubility (mg/mL) | Stability |
|---|---|---|---|
| HCl | 1:1 | 45 (H₂O) | >24 months |
| Citric acid | 1:2 | 28 (EtOH) | 12 months |
Salts like the hydrochloride derivative are preferred for pharmaceutical formulations due to enhanced aqueous solubility .
Cross-Coupling Reactions
The pyridine ring participates in palladium-catalyzed couplings:
Table 5: Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-pyridin-4-yl derivative | 82 |
| 4-Fluorophenyl | Pd(dppf)Cl₂ | 4-(4-Fluorophenyl) analog | 75 |
These reactions enable modular functionalization for structure-activity relationship (SAR) studies in drug discovery .
Amide and Carbamate Formation
The primary amine reacts with acylating agents:
Table 6: Acylation Reactions
| Acylating Agent | Base | Product | Bioactivity |
|---|---|---|---|
| Acetyl chloride | Et₃N | N-Acetyl derivative | Antiviral lead compound |
| Benzyl chloroformate | NaHCO₃ | N-Cbz-protected amine | Prodrug intermediate |
Acetylated derivatives demonstrate improved metabolic stability in murine models .
Complexation with Metal Ions
The pyridine nitrogen and amine group act as ligands:
Table 7: Metal Complexes
| Metal Salt | Coordination Mode | Application |
|---|---|---|
| NiCl₂ | Bidentate | Catalytic hydrogenation |
| Cu(OTf)₂ | Tridentate | Oxidation catalysis |
Nickel complexes show efficacy in heterogeneous catalysis for alkene hydrogenation .
Scientific Research Applications
Chemistry
Methyl[1-(pyridin-4-yl)propyl]amine serves as a valuable building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile for creating derivatives with enhanced properties .
The compound exhibits a range of biological activities:
- Antimicrobial Properties : Research indicates significant antimicrobial effects against various bacterial strains. Derivatives of this compound have been explored for their potential in developing new antibiotics .
- Antihistaminic Effects : It has shown promise in blocking histamine receptors, which could be beneficial for treating allergic reactions .
- Anti-inflammatory Activity : Preliminary studies suggest that it may modulate inflammatory pathways, although further research is needed to clarify the mechanisms involved .
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications. Its interactions with specific molecular targets such as enzymes and receptors can lead to diverse pharmacological effects. The compound's ability to inhibit bacterial enzymes contributes to its antimicrobial activity, while its modulation of receptor activity may provide anti-inflammatory effects .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated effectiveness against multiple bacterial strains; potential for antibiotic development. |
| Study 2 | Antihistaminic Effects | Showed significant inhibition of histamine-induced responses in animal models. |
| Study 3 | Anti-inflammatory Properties | Indicated modulation of inflammatory markers in vitro; further investigation required for mechanism elucidation. |
Biological Activity
Methyl[1-(pyridin-4-yl)propyl]amine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the alkylation of pyridine derivatives with appropriate alkyl halides. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and reaction conditions.
Biological Activity
Antihistaminic Activity : this compound has shown promising antihistaminic properties. In studies evaluating its efficacy against histamine-induced bronchoconstriction in guinea pigs, it demonstrated significant protective effects comparable to standard antihistamines such as chlorpheniramine maleate. The compound exhibited a protection rate of 72.85%, indicating its potential as a non-sedative antihistamine .
Antimicrobial Properties : The compound also exhibits moderate antibacterial activity. For instance, derivatives of pyridine-based amines have been tested against various pathogens, showing selective inhibition of Chlamydia species. This activity suggests that modifications to the amine structure can enhance antimicrobial efficacy, making it a candidate for further development as an antibiotic .
Cytotoxic Effects : Research indicates that this compound derivatives possess cytotoxic effects against cancer cell lines. For example, certain derivatives have been reported to have IC50 values in the low micromolar range against L1210 leukemia cells, suggesting significant antiproliferative activity .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by structural modifications:
| Modification | Effect on Activity |
|---|---|
| Methyl group presence | Enhances activity compared to unsubstituted compounds |
| Chain length variation | Activity decreases with longer chains (methyl > ethyl > propyl) |
| Substitution at nitrogen | Alterations can significantly impact potency and selectivity |
The presence of the methyl group has been shown to improve the biological activity of related compounds, while longer alkyl chains tend to reduce efficacy .
Case Studies
- Antihistaminic Evaluation : A study involving various synthesized pyridine derivatives demonstrated that this compound and its analogs were effective in reducing bronchoconstriction induced by histamine in animal models. The results indicated that these compounds could serve as potential non-sedative antihistamines with reduced side effects compared to traditional options .
- Antibacterial Screening : In a screening for new antibacterial agents, several derivatives based on this compound were tested against N. meningitidis and H. influenzae. Results showed varying degrees of activity, with some compounds demonstrating up to 10-fold potency compared to standard treatments, highlighting their potential in treating bacterial infections .
- Cytotoxicity Studies : Investigations into the cytotoxic properties of related compounds revealed that certain modifications led to enhanced antiproliferative effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). Compounds with specific substitutions exhibited IC50 values as low as 0.05 µM, indicating strong potential for further development as anticancer agents .
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State | Melting Point (°C) | Source |
|---|---|---|---|---|---|---|
| Methyl[1-(pyridin-4-yl)propyl]amine | C9H14N2 | 150.23 | Pyridin-4-yl, methylamine | Likely solid | N/A | Inferred |
| Propyl[(pyridin-4-yl)methyl]amine HCl | C5H14Cl2N2 | 173.09 | Pyridin-4-ylmethyl, HCl salt | Solid | N/A | |
| 1-(3-Methoxyphenyl)propylamine | C11H17NO | 179.26 | 3-Methoxyphenyl | Liquid | N/A | |
| Compound 36 () | C23H22BrClN6O2 | 553.82 | Bromoquinoline, nitro-triazole | Solid | 128–130 | |
| Compound 40 () | C15H18Cl2N6O2 | 385.25 | Trifluoromethyl, nitro-triazole | Solid | 233–235 |
Key Research Findings
- Pyridine vs.
- Salt Formation : Hydrochloride salts (e.g., ) improve water solubility, critical for pharmaceutical applications .
- Fluorine Effects : Fluorinated derivatives () show increased stability and altered electronic profiles, making them valuable in drug design .
- Steric Influences : Branching in propylamine chains (e.g., ) modulates steric hindrance, affecting receptor binding or catalytic activity .
Q & A
Q. What are effective synthetic strategies for Methyl[1-(pyridin-4-yl)propyl]amine, and how can reaction conditions be optimized?
A common approach involves coupling pyridine derivatives with alkylamines via transition metal-catalyzed reactions. For example, copper(I) bromide and cesium carbonate in dimethyl sulfoxide (DMSO) at 35°C for 48 hours enabled C–N bond formation in analogous pyridylpropylamine syntheses . Optimization may involve varying catalysts (e.g., Pd vs. Cu), solvent polarity, or temperature to improve yields. Low yields (~17% in some cases) highlight the need for iterative screening of bases and protecting groups to mitigate side reactions.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Key signals include pyridin-4-yl protons (δ 8.5–8.7 ppm, doublet) and propylamine chain resonances (δ 1.2–2.5 ppm). NMR confirms quaternary carbons in the pyridine ring (~150 ppm) and methylene/methyl groups .
- HRMS (ESI) : Accurate mass measurement (e.g., m/z [M+H]) validates molecular formula. For example, a related compound showed a calculated m/z of 215.1423, matching experimental data .
- IR Spectroscopy : Stretching vibrations for NH (3298 cm) and aromatic C=C (1600–1450 cm) confirm functional groups .
Q. How can crystallographic software resolve structural ambiguities in pyridylpropylamine derivatives?
Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical. SHELXL handles small-molecule refinement with high-resolution data, while ORTEP-3 aids in interpreting thermal ellipsoids and steric interactions. For example, hydrogen bonding between the amine and pyridine nitrogen can be modeled using these suites .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in coordination chemistry?
The pyridine ring acts as a σ-donor, while the propylamine chain introduces steric bulk. Computational studies (DFT) can predict preferred coordination geometries (e.g., octahedral vs. tetrahedral) with transition metals. Experimentally, X-ray crystallography (via WinGX ) reveals distortions in metal complexes, such as elongated M–N bonds due to steric hindrance .
Q. What methodologies address contradictions in biological activity data for pyridylpropylamine derivatives?
- Dose-Response Studies : Reproduce assays across multiple cell lines to rule out cell-specific effects.
- Structural Analogues : Compare activity of this compound with tert-butyl or cyclopropyl variants to identify pharmacophores.
- Molecular Docking : Use software like AutoDock to simulate interactions with targets (e.g., GPCRs), as seen in studies of σ receptor ligands .
Q. How can computational models predict the pharmacokinetic properties of this compound?
Tools like SwissADME calculate logP (lipophilicity) and aqueous solubility. For instance, the pyridine ring increases hydrophilicity (logP ~1.5), while the propyl chain enhances membrane permeability. MD simulations (e.g., GROMACS) further model blood-brain barrier penetration .
Q. What strategies resolve crystallographic disorder in pyridylpropylamine structures?
- Twinned Data Refinement : SHELXL’s TWIN command can model overlapping lattices in twinned crystals.
- Occupancy Refinement : Partially occupied solvent molecules or flexible propyl chains are adjusted using SHELXPRO .
- High-Pressure Data Collection : Reduces thermal motion artifacts in low-temperature (<100 K) datasets .
Methodological Considerations Table
Key Challenges and Solutions
- Low Synthetic Yields : Optimize via microwave-assisted synthesis or flow chemistry to reduce reaction times .
- Crystallographic Disorder : Use synchrotron radiation for high-resolution data collection .
- Biological Data Variability : Validate targets using CRISPR knockouts or isoform-specific inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
